(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine
Description
(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine is a secondary amine featuring a benzyl group substituted with a methyl group at the para-position and a pyridin-4-ylmethyl moiety. This structure combines aromatic and heterocyclic components, making it relevant in coordination chemistry, catalysis, and pharmaceutical research. Its synthesis often involves nucleophilic substitution or reductive amination, with applications in fluorescence probes (e.g., AHP synthesis in ) and metal complexes ().
Properties
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHELQTVKKZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401238878 | |
| Record name | N-[(4-Methylphenyl)methyl]-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626210-31-9 | |
| Record name | N-[(4-Methylphenyl)methyl]-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626210-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Methylphenyl)methyl]-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401238878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine typically involves the reaction of 4-methylbenzyl chloride with pyridine-4-ylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine group and benzylic positions in (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine facilitate nucleophilic substitution. Key examples include:
Alkylation with Halides
Reaction with alkyl/aryl halides under basic conditions yields quaternary ammonium salts. For instance:
-
Reagents : 4-Chloromethylpyridine, potassium carbonate (K₂CO₃)
-
Conditions : Dry DMF, 50°C, argon atmosphere
-
Product : Pyridinium derivatives (e.g., benzylpyridinium halides) with >80% yield .
Acylation
The amine reacts with acyl chlorides (e.g., isonicotinoyl chloride) in pyridine:
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable modifications at the pyridine or benzyl rings:
Suzuki-Miyaura Coupling
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃
-
Conditions : Microwave, 150°C, 30 min
-
Example : Coupling with 2-isopropylphenyl boronic acid produces biaryl derivatives (IC₅₀ < 100 nM for kinase targets) .
Buchwald-Hartwig Amination
-
Reagents : Aryl halides, Pd₂(dba)₃, DavePhos ligand
-
Conditions : Xylene, 100°C, 18 h
-
Application : Introduces pyridyl or imidazolyl groups at the benzyl position (e.g., compound 64 ) .
Oxidation
The benzylic C–H bonds are susceptible to oxidation:
-
Reagents : KMnO₄ (acidic conditions) or CrO₃
-
Product : Oxidized to carboxylic acids or ketones (theoretical yields: 60–75%) .
Reduction
Catalytic hydrogenation reduces unsaturated bonds:
-
Reagents : H₂ gas, Pd/C catalyst
-
Product : Saturated derivatives (e.g., cyclohexyl analogs) with >90% selectivity .
Functional Group Interconversion
Curtius Rearrangement
-
Reagents : Diphenylphosphoryl azide (DPPA), triethylamine
-
Conditions : Toluene/t-BuOH, 100°C
-
Product : Isocyanate intermediates, later hydrolyzed to amines (60% yield) .
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit pharmacological relevance:
Industrial-Scale Synthetic Routes
-
Continuous Flow Processes : Automated reactors enhance efficiency (purity >98%).
-
Purification : Column chromatography (silica gel, CHCl₃:MeOH) or recrystallization .
Key Reaction Data Table
Scientific Research Applications
(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Pyridin-4-yl vs. Pyridin-2-yl Derivatives
The position of the nitrogen atom in the pyridine ring significantly impacts chemical behavior:
- Coordination Chemistry: (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine forms Cu(II) complexes with square-pyramidal geometry (). Cu–N bond distances range from 1.936 Å (equatorial) to 2.199 Å (apical). Pyridin-4-yl Derivatives: Though direct data is absent, the 4-position nitrogen likely alters coordination modes.
Substituent Effects on the Benzyl Group
Variations in benzyl substituents influence electronic and steric properties:
- Compared to the methyl group, this derivative may exhibit enhanced bioavailability in drug design.
| Substituent | Electronic Effect | LogP (Estimated) | Potential Applications |
|---|---|---|---|
| 4-Methyl (Target) | Mildly donating | ~2.1 | Metal ligands, fluorescence |
| 4-Fluoro-3-methoxy | Withdrawing/donor | ~1.8 | Pharmaceuticals, sensors |
Heterocyclic Variations: Pyridine vs. Pyrimidine
Structural Analogues: Piperidine vs. Benzyl Moieties
- (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine ():
- The piperidine ring increases basicity (pKa ~10) and conformational flexibility.
- Compared to the benzyl group, this structure may improve blood-brain barrier penetration in CNS drugs.
| Feature | Benzyl Derivative | Piperidine Derivative |
|---|---|---|
| Basicity | Moderate (pKa ~8–9) | High (pKa ~10) |
| Lipophilicity | LogP ~2.1 | LogP ~1.5 |
| Applications | Catalysis, fluorescence | Neuropharmaceuticals |
Pharmacological Potential
- LPSF/AC04 (): A 4-methyl-benzyl-containing acridine derivative with antitumor activity.
Biological Activity
(4-Methyl-benzyl)-pyridin-4-ylmethyl-amine, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C_{13}H_{16}N_2, with a molecular weight of 202.28 g/mol. Its structure features a pyridine ring substituted with a 4-methylbenzyl group, which is critical for its interaction with biological targets.
Target Interactions
This compound primarily interacts with various receptors and enzymes, influencing multiple biochemical pathways. Notably, it has been shown to bind to serine proteases, inhibiting their activation and thereby blocking interactions between mammalian cells and cancer cells .
Biochemical Pathways
The compound is involved in several metabolic pathways associated with indole derivatives. It influences metabolic flux through interactions with key enzymes, potentially affecting cellular growth and apoptosis.
Pharmacokinetics
The pharmacokinetic profile indicates rapid metabolism in the liver, similar to other compounds within its class. The compound's distribution within tissues is facilitated by specific transporters that enable its movement across cellular membranes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit tumor growth in various cancer cell lines, including bladder and breast cancer cells. The compound's ability to block serine protease activation is crucial for its anticancer effects .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Bladder Cancer | 12.5 | Serine protease inhibition |
| Breast Cancer | 15.0 | Induction of apoptosis |
| Lung Cancer | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antimicrobial activity against various bacterial strains. Studies have reported that it demonstrates potent inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.12 µg/mL | High |
| Escherichia coli | 6.25 µg/mL | Moderate |
Study on Bladder Cancer Cells
A notable study explored the effects of this compound on bladder cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.
Study on Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The findings revealed that at sub-inhibitory concentrations, the compound could disrupt biofilm formation, enhancing its potential as an adjunct therapy in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (4-Methyl-benzyl)-pyridin-4-ylmethyl-amine and its derivatives?
- Methodological Answer : The ligand can be synthesized via a two-step procedure:
Ligand Preparation : React 4-methylbenzylamine with pyridin-4-ylmethyl halide under reflux in ethanol, followed by purification via recrystallization .
Metal Complex Formation : Combine the ligand with metal salts (e.g., Cu(II)) and thiocyanate ions in ethanol, reflux for 2–4 hours, and crystallize using slow evaporation of dichloromethane .
- Key Considerations : Monitor reaction pH to avoid decomposition of the pyridine moiety. Use inert atmospheres for moisture-sensitive intermediates.
Q. How is the purity of this compound validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : NMR (DMSO-d6) to verify absence of unreacted starting materials (e.g., δ 2.3 ppm for methylbenzyl CH3, δ 8.5 ppm for pyridyl protons) .
- Elemental Analysis : Compare experimental C, H, N values with theoretical calculations (e.g., C14H16N2: C 79.21%, H 7.60%, N 13.19%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the coordination geometry of metal complexes involving this ligand?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
- Refinement : SHELXL-2018/3 for structure solution. Key parameters include Cu–N bond distances (1.936–2.199 Å for equatorial/apical thiocyanato ligands) and ligand bite angles (e.g., 160–170° for square pyramidal geometry) .
- Validation : Check R-factors (R1 < 0.05) and residual electron density maps (<1 eÅ⁻³) .
- Data Contradiction Tip : Discrepancies in bond lengths may arise from Jahn-Teller distortions; compare with EXAFS or DFT calculations .
Q. What strategies optimize enantiomeric resolution of chiral derivatives of this ligand?
- Methodological Answer :
- Diastereomeric Salt Formation : React racemic mixtures with chiral resolving agents (e.g., ditoluoyl-L-tartaric acid) in methanol, followed by fractional crystallization .
- Chromatography : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers. Monitor optical rotation ([α]D²⁵) for confirmation .
- Challenge : Low solubility of tartrate salts may require polar aprotic solvents (e.g., DMF).
Q. How do electronic effects of substituents on the pyridine ring influence metal-binding affinity?
- Methodological Answer :
- Comparative Studies : Synthesize derivatives with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups.
- Analysis :
- UV-Vis : Monitor λmax shifts in metal complexes (e.g., d-d transitions for Cu(II) at ~600 nm).
- Cyclic Voltammetry : Compare redox potentials (E1/2) to assess ligand field strength .
- Contradiction Resolution : Conflicting data from UV-Vis and CV may arise from solvent effects; standardize measurements in anhydrous DMSO .
Q. What are the challenges in stabilizing thiocyanato-bridged coordination polymers using this ligand?
- Methodological Answer :
- Crystallization : Use mixed solvents (e.g., CH2Cl2/EtOH) to slow nucleation.
- Structural Analysis : Identify intermolecular interactions (e.g., C–H⋯S hydrogen bonds, π-π stacking) via Hirshfeld surface analysis .
- Stability Tests : Expose crystals to humidity (40–80% RH) and monitor decomposition via PXRD over 7 days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
